molecular formula C13H10ClFN2O B8779336 2-chloro-N-(4-fluorobenzyl)pyridine-3-carboxamide

2-chloro-N-(4-fluorobenzyl)pyridine-3-carboxamide

Cat. No. B8779336
M. Wt: 264.68 g/mol
InChI Key: XQSGLSQDGMMYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-fluorobenzyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H10ClFN2O and its molecular weight is 264.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H10ClFN2O/c14-12-11(2-1-7-16-12)13(18)17-8-9-3-5-10(15)6-4-9/h1-7H,8H2,(H,17,18)

InChI Key

XQSGLSQDGMMYEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloronicotinic acid (2.5 grams, 15.9 mmol) and 80 ml THF is placed in a 250 ml three neck round bottom flask equipped with mechanical stirring, a thermometer and a rubber septum with a nitrogen inlet. The reaction mixture is cooled to -5° C. and N-methylmorpholine (1.6 grams, 15.9 mmol) added via syringe. Isobutyl chloroformate (2.2 grams, 15.9 mmol) is then added via syringe while maintaining the temperature below 0° C. The reaction is stirred for 30 minutes at -5° C. The p-fluorobenzylamine (2.2 grams, 17.5 mmols) is then added via syringe, keeping the temperature below 0° C. The reaction is allowed to warm to room temperature and stirred for 18 hours, after which 1M HCl (30 ml) is added. This is then extracted with ethyl acetate (2×30 ml), and the combined organics washed with 1M HCl (1×30 ml), 3M NaOH (2×30 ml), H2O (1×50 ml) and brine (1×50 ml). The organic layer is dried over anhydrous magnesium sulfate, filtered and concentrated to a yellow solid. This is triturated with diethyl ether, filtered, washed with fresh diethyl ether and dried in vacuo to yield 3.4 g (80.5%) of the desired chloronicotinamide as a white crystalline solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
2.2 g
Type
reactant
Reaction Step Four
Quantity
2.2 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Seven
Yield
80.5%

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